Ethyl hex-5-en-1-ylcarbamate
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Overview
Description
Ethyl N-hex-5-enylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further linked to a hex-5-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-hex-5-enylcarbamate typically involves the reaction of hex-5-enylamine with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of ethyl chloroformate. The general reaction scheme is as follows:
Hex-5-enylamine+Ethyl chloroformate→Ethyl N-hex-5-enylcarbamate+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl N-hex-5-enylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-hex-5-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hex-5-enylamine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Ethyl N-hex-5-enylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl N-hex-5-enylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl N-hex-5-enylcarbamate can be compared with other carbamates, such as:
Ethyl carbamate: Known for its use in the production of cosmetics and as a precursor in organic synthesis.
Methyl carbamate: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Butyl carbamate: Employed in the manufacture of polymers and coatings.
Ethyl N-hex-5-enylcarbamate is unique due to its hex-5-enyl chain, which imparts specific chemical and physical properties that differentiate it from other carbamates. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
112476-25-2 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl N-hex-5-enylcarbamate |
InChI |
InChI=1S/C9H17NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3H,1,4-8H2,2H3,(H,10,11) |
InChI Key |
XYTRCCSWTJVRMJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCCCC=C |
Canonical SMILES |
CCOC(=O)NCCCCC=C |
Synonyms |
Carbamic acid, 5-hexenyl-, ethyl ester (9CI) |
Origin of Product |
United States |
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